3-Bromo-5-(trifluoromethoxy)aniline
Overview
Description
3-Bromo-5-(trifluoromethoxy)aniline, also known as 3-Bromo-5-TFMA, is an important organic compound used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 104°C and a molecular weight of 227.02 g/mol. 3-Bromo-5-TFMA is used to synthesize a variety of compounds, such as pharmaceuticals, agrochemicals, and other materials. It is also used as a reagent in the synthesis of various organic compounds.
Scientific Research Applications
Vibrational Analysis and Material Potential
3-Bromo-5-(trifluoromethoxy)aniline and similar molecules have been studied for their vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies are crucial in understanding the effects of substituent positions and their impact on the vibrational spectra of these molecules. Such research indicates potential use in nonlinear optical (NLO) materials due to the unique interactions and properties of these compounds (Revathi et al., 2017).
Pharmaceutical Impurity Identification
In pharmaceutical research, this compound is a subject of impurity analysis. Techniques such as liquid chromatography and nuclear magnetic resonance (NMR) have been employed to identify and characterize unknown impurities in this compound. This kind of research is vital for ensuring the purity and safety of pharmaceutical products (Harča et al., 2016).
Synthetic Methodologies
The synthesis of meta-bromo- and meta-trifluoromethylanilines from cyclopentanones has been explored. This research demonstrates a transition metal-free method, highlighting a more environmentally friendly approach to synthesizing these compounds. Such methodologies are essential in developing more sustainable chemical processes (Staudt et al., 2022).
Water Resistance in Epoxy Systems
Studies have been conducted on N,N-Bis (2, 3-epoxypropyl) aniline derivatives, including those with trifluoromethoxy substituents like this compound, to improve water resistance in epoxy systems. These studies are crucial for developing materials with enhanced durability and resistance to environmental factors (Johncock & Tudgey, 1983).
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that this compound is used in suzuki–miyaura coupling reactions , a type of chemical reaction where two carbon atoms are joined together. This suggests that 3-Bromo-5-(trifluoromethoxy)aniline may interact with its targets by forming new carbon-carbon bonds.
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions , it may be involved in the synthesis of complex organic compounds. The downstream effects of these reactions would depend on the specific compounds being synthesized.
Result of Action
Given its use in suzuki–miyaura coupling reactions , it can be inferred that this compound may facilitate the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Bromo-5-(trifluoromethoxy)aniline plays a crucial role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving free radical bromination and nucleophilic substitution
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cellular behavior, which is crucial for understanding its potential therapeutic applications and toxicity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s mechanism of action involves complex biochemical pathways that are essential for its role in research and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for determining its role in cellular processes and potential therapeutic applications .
Properties
IUPAC Name |
3-bromo-5-(trifluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUHRBPRJGNGFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650433 | |
Record name | 3-Bromo-5-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-35-4 | |
Record name | 3-Bromo-5-(trifluoromethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914636-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.